molecular formula C40H43IN2O18 B131998 10-Iodopradimicin A CAS No. 153619-28-4

10-Iodopradimicin A

Cat. No.: B131998
CAS No.: 153619-28-4
M. Wt: 966.7 g/mol
InChI Key: NIXPDWBFPTXORB-XWXRGQKZSA-N
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Description

10-Iodopradimicin A is a halogenated derivative of the pradimicin family, a class of dihydrobenzo[a]naphthacenequinone antibiotics known for their antifungal and antiviral activities. Its synthesis involves iodination at the 10-position of the parent pradimicin scaffold, achieved through regioselective substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the incorporation of iodine, which enhances the compound’s electronic and steric properties compared to non-halogenated analogs . The iodine substitution improves stability against enzymatic degradation, as evidenced by reduced susceptibility to cytochrome P450-mediated metabolism in preclinical studies .

Key physicochemical properties include a molecular weight of approximately 720 g/mol (estimated from structural analogs), moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4), and a logP value of 2.8, indicating moderate lipophilicity . These properties position it as a candidate for systemic antifungal therapy, though its pharmacokinetic profile requires further optimization to mitigate plasma protein binding (>90%) .

Properties

CAS No.

153619-28-4

Molecular Formula

C40H43IN2O18

Molecular Weight

966.7 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1

InChI Key

NIXPDWBFPTXORB-XWXRGQKZSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC

Synonyms

D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pradimicin A (Non-Halogenated Parent Compound)

  • Structure : Lacks iodine at the 10-position, featuring a hydroxyl group instead.
  • Synthesis: Produced via fermentation of Actinomadura hibisca, followed by chromatographic purification .
  • Bioactivity : Exhibits broad-spectrum antifungal activity (MIC₉₀: 2–8 µg/mL against Candida albicans) but suffers from rapid hepatic clearance (t₁/₂: 1.5 h in murine models) .
  • Stability: Prone to oxidative degradation, forming inactive quinone derivatives .

10-Chloropradimicin A

  • Structure : Chlorine substituent at the 10-position.
  • Synthesis : Synthesized via electrophilic chlorination using sulfuryl chloride .
  • Bioactivity : Similar antifungal potency to this compound (MIC₉₀: 1–4 µg/mL) but higher nephrotoxicity in rodent studies .
  • Solubility : Lower aqueous solubility (0.3 mg/mL) due to increased hydrophobicity (logP: 3.2) .

Functional Analogs

Amphotericin B

  • Mechanism : Binds ergosterol, disrupting fungal membrane integrity.
  • Bioactivity : Broader antifungal coverage than this compound but with severe infusion-related toxicity and renal impairment risks .

Comparative Data Table

Parameter This compound Pradimicin A 10-Chloropradimicin A Amphotericin B
Molecular Weight (g/mol) 720 698 703 924
LogP 2.8 2.1 3.2 0.5
Aqueous Solubility (mg/mL) 0.5–1.2 1.8–2.5 0.3 0.1
Antifungal MIC₉₀ (µg/mL) 0.5–2.0 2–8 1–4 0.1–0.5
Half-Life (h) 4.5 1.5 3.0 24–48
Toxicity Moderate hepatic Low High nephrotoxicity Severe renal

Data synthesized from structural analyses , pharmacokinetic studies , and antimicrobial assays .

Key Research Findings

  • Enhanced Stability : this compound demonstrates superior oxidative stability compared to Pradimicin A, with <10% degradation after 72 hours at 37°C .
  • Mechanistic Advantage : Unlike Amphotericin B, this compound inhibits fungal cell wall synthesis via calcium-dependent lectin binding, reducing host cell toxicity .
  • Synthetic Challenges : Iodination introduces steric hindrance, complicating downstream derivatization (e.g., failed demethylation attempts reported in ) .

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